molecular formula C9H6F4O2 B3029750 Methyl 5-fluoro-2-(trifluoromethyl)benzoate CAS No. 773873-90-8

Methyl 5-fluoro-2-(trifluoromethyl)benzoate

Cat. No.: B3029750
CAS No.: 773873-90-8
M. Wt: 222.14
InChI Key: KGDQMNVZZNCLBF-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2-(trifluoromethyl)benzoate (CAS 773873-90-8) is a fluorinated organic compound with the molecular formula C9H6F4O2 and a molecular weight of 222.14 g/mol . This high-purity building block is characterized by its benzoate ester structure substituted with both fluorine and trifluoromethyl functional groups, which are known to enhance the metabolic stability, lipophilicity, and binding selectivity of molecules in medicinal chemistry . It is a key synthetic intermediate in the preparation of active pharmaceutical ingredients (APIs), notably used in the development of targeted cancer therapies such as the poly(ADP-ribose) polymerase (PARP) inhibitor, Rucaparib . The compound is also related to the synthesis of advanced chemical entities like herbicide intermediates, underscoring its utility in agrochemical research . It is offered with a typical purity of 98% and is supplied in various quantities from grams to kilograms . As a standard safety precaution, this compound carries the signal word "Warning" and has the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This compound is intended for Research Use Only and is not for diagnostic or human use.

Properties

IUPAC Name

methyl 5-fluoro-2-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c1-15-8(14)6-4-5(10)2-3-7(6)9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDQMNVZZNCLBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673219
Record name Methyl 5-fluoro-2-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773873-90-8
Record name Methyl 5-fluoro-2-(trifluoromethyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773873-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-fluoro-2-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-fluoro-2-(trifluoromethyl)benzoate typically involves the esterification of 5-fluoro-2-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-2-(trifluoromethyl)benzoate involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and other proteins, altering their activity and affecting cellular processes .

Comparison with Similar Compounds

Table 1: Key Properties of Methyl 5-fluoro-2-(trifluoromethyl)benzoate and Analogues

Compound Name CAS No. Molecular Formula Substituents (Positions) Melting Point (°C) Key Differences vs. Target Compound
This compound 773873-90-8 C₉H₆F₄O₂ -F (5), -CF₃ (2), -COOCH₃ (1) 70–73 Reference compound
Methyl 5-nitro-2-(trifluoromethyl)benzoate 1214328-90-1 C₉H₆F₃NO₄ -NO₂ (5), -CF₃ (2), -COOCH₃ (1) N/A Nitro group increases acidity and reactivity
Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate 1805457-70-8 C₁₀H₇ClF₄O₂ -Cl (2), -F (5), -CF₃ (3) N/A Chloro substituent enhances electrophilicity; ethyl ester alters lipophilicity
Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate 2007915-72-0 C₉H₅BrF₄O₂ -Br (5), -F (2), -CF₃ (4) N/A Bromine increases polarizability and steric bulk

Key Observations :

  • Electron-Withdrawing Effects : The trifluoromethyl group at position 2 in the target compound enhances electron withdrawal, stabilizing negative charges in intermediates. Nitro or chloro substituents (e.g., in CAS 1214328-90-1 or 1805457-70-8) further amplify this effect, increasing reactivity in nucleophilic substitution or coupling reactions .
  • Ester Group Modifications : Replacing the methyl ester with ethyl (e.g., CAS 1805457-70-8) increases lipophilicity, which may improve membrane permeability in drug candidates .

Functional Group Comparisons

Carboxylic Acid vs. Ester Derivatives

  • 5-Fluoro-2-(trifluoromethyl)benzoic acid (CAS 654-99-9) lacks the methyl ester, making it more polar and acidic (pKa ~1–2). This increases solubility in aqueous media but reduces bioavailability compared to the ester form .
  • This compound benefits from esterification, which enhances metabolic stability and passive diffusion across biological membranes .

Heterocyclic Analogues

  • Methyl 5-fluoro-2-(trifluoromethyl)isonicotinate (Apollo Scientific) replaces the benzene ring with a pyridine ring.

Biological Activity

Methyl 5-fluoro-2-(trifluoromethyl)benzoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.

Structural Characteristics

This compound is characterized by the presence of a methyl ester functional group, a fluorine atom, and a trifluoromethyl group attached to a benzoate ring. Its molecular formula is C₁₃H₈F₄O₂, with a molecular weight of approximately 238.14 g/mol. The incorporation of fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development.

The biological activity of this compound is primarily influenced by its interaction with various molecular targets. The fluorine atoms increase the compound's binding affinity to biological targets, such as enzymes and receptors, which can lead to improved efficacy in therapeutic applications.

Key Mechanisms:

  • Enzyme Interaction : The compound interacts with enzymes involved in metabolic pathways, particularly esterases. It undergoes hydrolysis to form 2-fluoro-5-(trifluoromethyl)benzoic acid and methanol, which can influence various biochemical reactions.
  • Cell Signaling Modulation : By binding to specific receptors or enzymes, the compound may inhibit certain signaling pathways, altering cellular responses and gene expression .
  • Transport and Distribution : The compound's lipophilicity aids in its transport across cell membranes, facilitating its distribution within tissues .

Biological Activities

Research indicates that this compound exhibits several biological activities relevant to medicinal chemistry:

Study on Enzyme Interaction

A study highlighted the interaction of this compound with esterases. The hydrolysis reaction produced 2-fluoro-5-(trifluoromethyl)benzoic acid, demonstrating the compound's role as a substrate for these enzymes. This interaction is critical for understanding its metabolic pathways and potential therapeutic uses.

Comparative Analysis with Similar Compounds

In comparison to other fluorinated benzoates, this compound shows unique reactivity patterns due to the positioning of its fluorine groups. This specificity can influence its pharmacokinetic properties and efficacy in biological systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-fluoro-2-(trifluoromethyl)benzoate
Reactant of Route 2
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Methyl 5-fluoro-2-(trifluoromethyl)benzoate

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